molecular formula C17H13ClF3NO4S B3429495 4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid CAS No. 748776-65-0

4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

Cat. No.: B3429495
CAS No.: 748776-65-0
M. Wt: 419.8 g/mol
InChI Key: WNMRCEACBMGXLR-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a benzoic acid core substituted at the 3-position with a sulfamoyl group bearing a prop-2-en-1-yl (allyl) moiety and a 3-(trifluoromethyl)phenyl (3-CF3Ph) group. At the 4-position, a chlorine atom is present.

Properties

IUPAC Name

4-chloro-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO4S/c1-2-8-22(13-5-3-4-12(10-13)17(19,20)21)27(25,26)15-9-11(16(23)24)6-7-14(15)18/h2-7,9-10H,1,8H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMRCEACBMGXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134952
Record name 4-Chloro-3-[[2-propen-1-yl[3-(trifluoromethyl)phenyl]amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748776-65-0
Record name 4-Chloro-3-[[2-propen-1-yl[3-(trifluoromethyl)phenyl]amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748776-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[[2-propen-1-yl[3-(trifluoromethyl)phenyl]amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoic acid core: The synthesis begins with the chlorination of benzoic acid to introduce the chloro substituent at the 4-position.

    Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the benzoic acid derivative with prop-2-en-1-yl halide under basic conditions.

    Attachment of the trifluoromethylphenylsulfamoyl group: The final step involves the sulfonation of the intermediate with a trifluoromethylphenylsulfonyl chloride, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C21H15ClF3NO4S
  • Molar Mass : 469.86 g/mol
  • Density : 1.487 g/cm³ (predicted)
  • Boiling Point : 618.4°C (predicted)
  • pKa : 3.39 (indicating ionization of the carboxylic acid group at physiological pH) .

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s key structural motifs are compared with analogs in Table 1:

Compound Name Substituents on Sulfamoyl Group Benzoic Acid Substitution Molecular Weight (g/mol) Key References
4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid Allyl, 3-CF3Ph 4-Cl 469.86
3-[Allyl-(2-chlorophenyl)sulfamoyl]-4-chloro-benzoic acid (CAS: 380436-74-8) Allyl, 2-ClPh 4-Cl 386.25
4-Chloro-3-[(4-chlorophenyl)(allyl)sulfamoyl]benzoic acid (CAS: 379725-44-7) Allyl, 4-ClPh 4-Cl ~390 (C16H13Cl2NO4S)
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 1262010-41-2) 3-MePh 4-Cl 325.77
2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (CAS: 61150-40-1) 4-Cl-3-CF3Ph (sulfanyl linkage) 2-H 332.73

Key Observations :

  • The allyl group in the target compound and analogs (e.g., CAS 380436-74-8) introduces conformational flexibility, which may influence binding to biological targets .
  • Replacement of the sulfamoyl group with a sulfanyl group (CAS 61150-40-1) reduces hydrogen-bonding capacity, likely altering target interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 380436-74-8 CAS 1262010-41-2 CAS 61150-40-1
Molecular Weight 469.86 386.25 325.77 332.73
logP (XLogP3) 5.2 ~4.5 (predicted) ~3.1 (predicted) 4.8 (predicted)
Hydrogen Bond Acceptors 8 6 5 4
Topological Polar Surface Area 83.1 Ų ~80 Ų ~75 Ų 74.6 Ų

Implications :

  • The polar surface area (~83 Ų) indicates moderate permeability, aligning with typical sulfonamide derivatives .

Biological Activity

4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a chloro substituent and a sulfamoyl group, which contribute to its biological interactions. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives, including the target compound, exhibit antimicrobial properties. A study highlighted that compounds with similar structures showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural analogs have demonstrated anticancer properties. For instance, derivatives of benzoic acid have been shown to inhibit cancer cell proliferation in vitro, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . Specific studies focusing on the structural motifs similar to this compound report significant growth inhibition in cancer cell lines such as MCF-7 and A549 .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. Notably, it has shown potential in inhibiting neurolysin and the angiotensin-converting enzyme (ACE), which are critical in various physiological processes and pathologies .

The biological activity of this compound may be attributed to several mechanisms:

  • Protein Degradation Pathways : Similar compounds have been found to activate the ubiquitin-proteasome pathway and autophagy-lysosome pathway, enhancing protein degradation processes within cells .
  • Reactive Oxygen Species (ROS) Generation : Some benzoic acid derivatives induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is particularly relevant for compounds targeting tumor cells.
  • Molecular Interactions : In silico studies suggest that the compound can bind effectively to target proteins involved in cell signaling and proliferation, thereby modulating their activity .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated various benzoic acid derivatives for their anticancer activity. Among them, compounds structurally related to this compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 5 µM to 10 µM against human cancer cell lines .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that certain benzoic acid derivatives could inhibit ACE effectively. This finding suggests potential therapeutic applications for managing hypertension and related cardiovascular conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial15
Compound BAnticancer5
Compound CACE Inhibition12
Compound DProtein DegradationN/A

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid?

  • Methodological Answer : The synthesis typically involves sulfamoylation of a benzoic acid precursor. Key steps include:
  • Sulfamoylation : Reacting a chlorinated benzoic acid derivative with a sulfamoyl chloride intermediate. For example, allyl (prop-2-en-1-yl) and 3-(trifluoromethyl)phenyl groups can be introduced via nucleophilic substitution or coupling reactions .
  • Acylation/Cyclization : Intermediate steps may involve acylation of amines or amino acids (e.g., phenylalanine derivatives) followed by cyclodehydration to stabilize the sulfamoyl group .
  • Purification : Column chromatography or recrystallization using solvents like DCM or ethyl acetate is critical to isolate the product .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming molecular structure, particularly for distinguishing sulfamoyl and trifluoromethyl groups .
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures. Hydrogen bonding patterns (e.g., graph set analysis) help validate intermolecular interactions .
  • Thermal Analysis : Melting points (>290°C) and thermogravimetric analysis (TGA) assess purity and stability .

Advanced Research Questions

Q. How can synthetic yield be optimized for this sulfamoyl benzoic acid derivative?

  • Methodological Answer :
  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance sulfamoylation efficiency, especially with electron-withdrawing groups like -CF₃ .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reactivity, while controlled temperature (60–80°C) minimizes side reactions .
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to prevent over-functionalization .

Q. How do researchers resolve contradictions between spectroscopic data and computational models?

  • Methodological Answer :
  • 2D NMR Techniques : NOESY or HSQC experiments clarify ambiguous proton-proton or proton-carbon correlations, particularly for sulfamoyl regiochemistry .
  • DFT Calculations : Geometry optimization and NMR chemical shift predictions (e.g., using Gaussian) reconcile experimental and theoretical data .
  • Crystallographic Validation : Single-crystal X-ray structures provide definitive proof of stereochemistry and substituent positioning .

Q. What strategies are used to evaluate the compound’s pharmacological potential?

  • Methodological Answer :
  • In Vitro Assays : Screen for enzyme inhibition (e.g., Shp2 phosphatase) using fluorescence-based assays. The trifluoromethyl group enhances binding affinity to hydrophobic pockets .
  • Molecular Docking : Software like AutoDock Vina predicts interactions with target proteins, guiding SAR studies .
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293) assess biocompatibility and therapeutic index .

Q. How are crystallographic challenges (e.g., twinning, disorder) addressed during structural analysis?

  • Methodological Answer :
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) reduces noise in electron density maps .
  • SHELXL Refinement : TWIN and BASF commands model twinned crystals, while PART instructions resolve disordered atoms .
  • Hydrogen Bond Analysis : Graph set notation (e.g., R22(8)R_2^2(8)) identifies robust intermolecular networks, ensuring structural plausibility .

Q. What methods improve solubility for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt .
  • Co-Solvent Systems : Use DMSO:PBS mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Esterify the benzoic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Troubleshooting & Contradictions

Q. How are purification challenges (e.g., byproducts from sulfamoylation) mitigated?

  • Methodological Answer :
  • Gradient Chromatography : Optimize silica gel columns with hexane:ethyl acetate gradients (10–50%) to separate sulfonic acid byproducts .
  • Acid-Base Extraction : Leverage the compound’s acidity (pKa ~3–4) by partitioning between aqueous NaHCO₃ and organic phases .

Q. Why might NMR spectra show unexpected peaks, and how are they addressed?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria in the sulfamoyl group broaden peaks; elevated temperature (50°C) NMR sharpens signals .
  • Trace Solvents : DMSO-d₆ residuals at δ 2.5 ppm are common; reference deuteration levels to avoid misinterpretation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Reactant of Route 2
4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

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